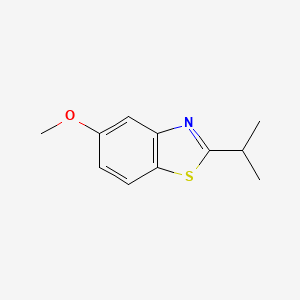

5-Methoxy-2-propan-2-yl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NOS |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

5-methoxy-2-propan-2-yl-1,3-benzothiazole |

InChI |

InChI=1S/C11H13NOS/c1-7(2)11-12-9-6-8(13-3)4-5-10(9)14-11/h4-7H,1-3H3 |

InChI Key |

ZKYDLJPTRIBIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(S1)C=CC(=C2)OC |

Origin of Product |

United States |

Advanced Characterization Techniques for Structural Elucidation of Benzothiazole Derivatives

Spectroscopic Analysis in Elucidating Novel Benzothiazole (B30560) Structures

Spectroscopic techniques are indispensable tools for probing the molecular structure of benzothiazole derivatives. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing detailed information about their atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of the compound's constitution.

For 5-Methoxy-2-propan-2-yl-1,3-benzothiazole, the expected ¹H NMR spectrum would feature distinct signals corresponding to the different proton environments. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The methoxy (B1213986) group (OCH₃) would appear as a sharp singlet. The aromatic protons on the benzothiazole ring would present as a set of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the methoxy and thiazole (B1198619) moieties. ipb.pt

The ¹³C NMR spectrum provides complementary information. Key signals would include those for the two distinct carbons of the isopropyl group, the methoxy carbon, and the carbons of the benzothiazole core. arabjchem.orgresearchgate.net The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. scielo.org.za

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Isopropyl -CH(CH₃)₂ | Septet | ~35-40 |

| Isopropyl -CH(CH₃)₂ | Doublet | ~20-25 |

| Methoxy -OCH₃ | Singlet, ~3.8 | ~55-60 |

| Aromatic C-H | Multiplets, ~6.8-8.0 | ~105-155 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural components. The C-H stretching vibrations of the isopropyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region. researchgate.net The aromatic C-H stretching is typically observed just above 3000 cm⁻¹. The C=N stretching of the thiazole ring gives a characteristic band around 1600-1640 cm⁻¹. researchgate.net Aromatic C=C ring stretching vibrations are found in the 1450-1600 cm⁻¹ range. The distinctive Ar-O-C stretching of the methoxy group would produce strong bands in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. researchgate.net The presence of the C-S bond, integral to the thiazole ring, can also be identified by weaker absorptions. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Isopropyl, Methoxy) | 2850 - 3000 | Medium-Strong |

| C=N Stretch (Thiazole Ring) | 1600 - 1640 | Medium |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric Ar-O-C Stretch (Methoxy) | 1200 - 1270 | Strong |

| Symmetric Ar-O-C Stretch (Methoxy) | 1000 - 1075 | Strong |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern under electron impact.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation of benzothiazole derivatives often involves cleavage of the thiazole ring and elimination of substituents. pleiades.online A prominent fragmentation pathway for this specific molecule would be the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable secondary carbocation, which would appear as a significant peak at M-15. researchgate.netmiamioh.edu Further fragmentation could involve the loss of the entire isopropyl group or cleavage of the methoxy group. The fragmentation pattern provides a roadmap to piece together the molecule's structure, confirming the identity and placement of the substituents. arkat-usa.org

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| M⁺ | Molecular Ion | Intact Molecule |

| M-15 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, such as the benzothiazole ring.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of π→π* electronic transitions within the aromatic system. derpharmachemica.com The presence of the methoxy group, an electron-donating auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole core, indicating a smaller HOMO-LUMO energy gap. scielo.org.zanih.gov The specific wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation and the electronic nature of the molecule. researchgate.net

Table 4: Expected UV-Visible Absorption Data

| Transition Type | Expected λ_max (nm) | Molecular Orbital Transition |

|---|

Note: The exact λ_max is influenced by the solvent used for analysis.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal molecular connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice. mdpi.com

Table 5: Typical Bond Lengths and Angles for Benzothiazole Derivatives from Crystallographic Data

| Parameter | Typical Value |

|---|---|

| C-S Bond Length | ~1.74 - 1.77 Å |

| C=N Bond Length | ~1.30 - 1.37 Å |

| C-N Bond Length | ~1.37 - 1.40 Å |

| C-O (methoxy) Bond Length | ~1.36 - 1.38 Å |

| C-S-C Angle | ~88 - 92° |

Computational and Theoretical Studies of Benzothiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These calculations provide a quantitative description of the molecular orbitals and charge distribution, which are key determinants of a compound's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.orgscirp.org By employing functionals like B3LYP with basis sets such as 6-31G+ (d, p), researchers can optimize the molecular geometry, analyze frontier molecular orbitals, and calculate global reactivity descriptors. scirp.orgscirp.org These calculations provide detailed information about electron distribution and chemical behavior. scirp.org

For benzothiazole (B30560) derivatives, DFT studies have shown that substituents on the benzothiazole ring significantly influence the electronic properties. mdpi.com For instance, electron-donating groups, such as the methoxy (B1213986) group in 5-Methoxy-2-propan-2-yl-1,3-benzothiazole, can alter the electron density distribution across the molecule, which in turn affects its reactivity. The calculated HOMO and LUMO energies from DFT are indicative of the molecule's ability to donate or accept electrons, respectively, and are crucial for predicting its role in chemical reactions. mdpi.com

| Parameter | Typical Calculated Value for Substituted Benzothiazoles (eV) |

|---|---|

| EHOMO | -6.0 to -5.5 |

| ELUMO | -2.0 to -1.5 |

| Energy Gap (ΔE) | 4.0 to 4.5 |

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in understanding the charge transfer characteristics within a molecule. scirp.orgscirp.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com

In benzothiazole systems, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. For derivatives with electron-donating groups like a methoxy substituent, the HOMO is often localized on the benzothiazole ring system and the substituent, while the LUMO may be distributed over the heterocyclic ring. This distribution facilitates intramolecular charge transfer, a property that is significant in various applications. mdpi.com The energy gap for substituted benzothiazoles typically falls in the range of 4.46–4.73 eV. mdpi.com

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole Derivative 1 | -5.89 | -1.27 | 4.62 |

| Benzothiazole Derivative 2 | -5.75 | -1.11 | 4.64 |

| Benzothiazole Derivative 3 | -6.12 | -1.66 | 4.46 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. scirp.org The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. scirp.org Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. scirp.org

For benzothiazole derivatives, MEP maps reveal that the nitrogen atom of the thiazole (B1198619) ring is a region of high negative potential, making it a likely site for protonation and hydrogen bond acceptance. scirp.org The hydrogen atoms of the benzene (B151609) ring and the substituents generally exhibit positive potential. The methoxy group in this compound would contribute to the negative potential region due to the lone pairs on the oxygen atom, influencing its interaction with other molecules. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of molecules, which are crucial for understanding their behavior in a biological environment.

Conformational analysis is performed to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the rotation around the single bond connecting the propan-2-yl group to the benzothiazole ring is a key conformational feature. By systematically rotating this dihedral angle and calculating the energy at each step, a potential energy surface can be generated. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein's active site. nih.gov These methods are instrumental in drug discovery and design. nih.gov For this compound, these simulations can elucidate its potential interactions with various biological targets.

Docking studies involve placing the ligand in the binding pocket of a protein and scoring the different poses based on their binding affinity. wjarr.com The interactions are typically a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. mdpi.com The benzothiazole ring can participate in π-π stacking interactions with aromatic amino acid residues like tryptophan, phenylalanine, and tyrosine. mdpi.com The methoxy group can act as a hydrogen bond acceptor, while the propan-2-yl group can engage in hydrophobic interactions.

MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding and the specific interactions that are maintained. nih.gov These simulations can reveal allosteric effects and conformational changes in the protein upon ligand binding. mdpi.com

| Interaction Type | Potential Interacting Residues/Moieties |

|---|---|

| Hydrogen Bonding | Amino acid side chains (e.g., Ser, Thr, Asn, Gln), backbone atoms |

| Hydrophobic Interactions | Alkyl side chains (e.g., Ala, Val, Leu, Ile), aromatic residues |

| π-π Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) |

| Van der Waals Forces | All nearby atoms |

Prediction of Molecular Descriptors Relevant to Biological Activity

Computational and theoretical chemistry have become indispensable tools in the field of drug discovery and design. For benzothiazole systems, these methods provide crucial insights into the molecular properties that govern their biological activity. By predicting various molecular descriptors, researchers can build models that correlate a compound's structure with its efficacy, helping to guide the synthesis of new and more potent therapeutic agents. The primary computational approaches employed for this purpose include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking simulations, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties required for various therapeutic effects, such as anticancer and anthelmintic activities. benthamdirect.comallsubjectjournal.com These models are built using a set of known benzothiazole analogs and their measured biological activities.

The descriptors used in these models are calculated from the molecular structure and can be categorized into several groups, including electronic, steric, and hydrophobic parameters. Major contributing descriptors for the activity of benzothiazole derivatives have been identified as subdivided surface area, water-accessible surface area, and partial charge. benthamdirect.com For instance, a QSAR study on benzothiazole derivatives as p56lck inhibitors (a protein tyrosine kinase) developed a predictive model with a high correlation coefficient, indicating its reliability in forecasting the activity of new compounds. benthamdirect.com Another study on anthelmintic benzothiazoles also successfully used multiple linear regression to build a QSAR model with high predictability. allsubjectjournal.com Such models provide valuable information about the structural features required for molecules to exhibit a specific biological action. benthamdirect.com

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used to understand the interaction between benzothiazole derivatives and their biological targets at a molecular level. ijpbs.combiointerfaceresearch.com Docking simulations can predict the binding affinity, which is often represented as a docking score, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ijpbs.comwjarr.com

For example, docking studies have been used to investigate the potential of benzothiazole derivatives as anti-Alzheimer's agents by evaluating their binding to the human BACE-1 enzyme. ijpbs.com Similarly, the anticancer activity of benzothiazole-thiazole hybrids has been explored by docking them into the ATP binding site of the p56lck enzyme. biointerfaceresearch.com These studies help to identify key amino acid residues in the protein's active site that are crucial for binding, providing a structural basis for designing more effective inhibitors. biointerfaceresearch.comnih.gov

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate a wide range of molecular descriptors for benzothiazole derivatives with a high degree of accuracy. mdpi.com These descriptors, often termed quantum chemical parameters, provide deep insights into the molecule's reactivity, stability, and electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnbu.edu.sa The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller energy gap suggests higher reactivity. mdpi.com DFT calculations have shown that substituents on the benzothiazole ring significantly affect the HOMO-LUMO gap. For instance, the presence of a strongly electron-withdrawing group like trifluoromethyl (CF3) can lower the energy gap, making the compound more reactive. mdpi.com Other calculated descriptors include ionization potential, electron affinity, chemical hardness, and softness, all of which help to characterize the chemical behavior of the molecule. mdpi.com

The table below presents a selection of calculated quantum chemical descriptors for various benzothiazole derivatives from DFT studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Benzothiazole derivative with para-methylphenyl | -6.11 | -1.40 | 4.71 | mdpi.com |

| Benzothiazole derivative with para-chlorophenyl | -6.21 | -1.59 | 4.62 | mdpi.com |

| Benzothiazole derivative with para-methoxyphenyl | -5.92 | -1.28 | 4.64 | mdpi.com |

| Benzothiazole derivative with phenyl | -6.14 | -1.41 | 4.73 | mdpi.com |

| Benzothiazole derivative with meta-CF3 phenyl | -6.48 | -2.02 | 4.46 | mdpi.com |

| 2-Vinyl-1,3-benzothiazole | -6.31 | -1.61 | 4.70 | nbu.edu.sa |

| 2-(2-Pyridyl)-1,3-benzothiazole | -6.15 | -1.82 | 4.33 | nbu.edu.sa |

| 1,3-Benzothiazole-2-carboxaldehyde | -6.83 | -2.88 | 3.95 | nbu.edu.sa |

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This information is vital for understanding and predicting how a molecule will interact with biological receptors and other molecules. scirp.org

The following table summarizes various molecular descriptors and the computational methods used to predict them for benzothiazole systems.

| Descriptor Type | Specific Descriptors | Computational Method | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Energy gap (ΔE), Partial charges, Dipole moment | DFT, QSAR | Reactivity, stability, charge transfer, intermolecular interactions |

| Steric/Topological | Molecular volume, Surface area, Water-accessible surface area | QSAR, Molecular Mechanics | Receptor binding, molecular recognition, transport properties |

| Hydrophobic | LogP (Partition coefficient) | QSAR, Theoretical Calculations | Membrane permeability, blood-brain barrier penetration, solubility |

| Binding Affinity | Docking score, Binding energy, Interaction modes (H-bonds) | Molecular Docking | Potency of interaction with a biological target |

Structure Activity Relationship Sar Studies of Benzothiazole Derivatives

Impact of Substituents on Biological Potency

The pharmacological profile of benzothiazole (B30560) compounds can be finely tuned by strategic placement of different functional groups on the benzothiazole scaffold. The positions C-2, C-5, and C-6 have been identified as particularly important for modulating biological activity. nih.govjyoungpharm.org

The C-2 position of the benzothiazole ring is a primary site for chemical modification and plays a critical role in determining the biological efficacy of its derivatives. acs.org The introduction of various substituents at this position can significantly alter the interaction of the molecule with its biological target. Studies have shown that the nature of the substituent group at the C-2 position often results in a change in bioactivity.

While specific detailed studies on the 2-isopropyl group are not extensively documented in the reviewed literature, general principles of substitution at the C-2 position can be inferred. The size, lipophilicity, and electronic properties of the substituent are key determinants of activity. For instance, the unique methine center at the C-2 position is considered an integral structural feature for many bioactive molecules. nih.gov The presence of different groups, ranging from simple alkyl chains to complex aromatic systems, can modulate activities such as antimicrobial, anticancer, and anti-inflammatory effects. pcbiochemres.com For a series of 2,6-disubstituted benzothiazoles, variations at the C-2 position, including the introduction of variously substituted piperidines, were crucial in exploring SAR for Hsp90 C-terminal-domain inhibition. researchgate.net

The substitution pattern on the benzene (B151609) ring of the benzothiazole nucleus is another critical factor influencing biological potency. The C-5 position is one of the key sites where functional groups can be introduced to modulate activity. The presence of a methoxy (B1213986) (-OCH3) group at this position, as seen in the target compound, is often associated with enhanced biological effects.

For example, in a study of benzothiazole derivatives with antibacterial activity against Salmonella typhi, methoxy substitution was highlighted as being of particular importance. researchgate.net In another study on thiazolidin-4-one derivatives of benzothiazole, the substitution of methoxy groups at the 4th position of an attached phenyl ring was found to improve antibacterial action. nih.gov Similarly, the introduction of a methoxy group at the phenoxy unit of certain benzimidazole (B57391) analogs (structurally related to benzothiazoles) rendered them non-toxic to normal cells while maintaining antiproliferative activity. mdpi.com These findings suggest that the electron-donating nature and the steric properties of the methoxy group at positions like C-5 can favorably influence the molecule's pharmacokinetic and pharmacodynamic properties.

Besides the C-5 position, other locations on the benzene ring, such as C-4, C-6, and C-7, are also important for SAR. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can have a profound impact.

Electron-withdrawing groups like chloro, nitro, or cyano groups have been shown to enhance certain biological activities. For instance, the presence of a chloro group at the C-5 position of the benzothiazole ring increased antibacterial activity in a series of azo dyes. nih.gov In another study, a chloro group at the C-6 position was part of a compound that exhibited potent anti-proliferative and anti-inflammatory effects. nih.gov Conversely, electron-donating groups can also be beneficial. One study found that compounds with an electron-donating methoxy group on an attached aromatic ring had a more potent inhibitory effect on cancer cells than those with electron-withdrawing groups.

The following table summarizes the influence of various substituents on the benzene ring of benzothiazole derivatives based on several research findings.

| Position | Substituent | Effect on Biological Activity | Reference |

| C-5 | Chloro (-Cl) | Increased antibacterial activity | nih.gov |

| C-6 | Chloro (-Cl) | Potent anti-proliferative and anti-inflammatory effects | nih.gov |

| C-7 | Methyl (-CH3) | Enhanced antibacterial action | nih.gov |

| C-7 | Bromo (-Br) | Enhanced antibacterial action | nih.gov |

| Benzene Ring | Methoxy (-OCH3) | Improved antibacterial action; Potent inhibitory effect on cancer cells | nih.gov |

| Benzene Ring | Nitro (-NO2) | Improved antibacterial action | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) Analysis

QSAR and GQSAR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the key molecular features that govern their potency.

Several QSAR models have been developed for benzothiazole derivatives to predict their various biological activities, including anticancer, antimalarial, and antibacterial actions. These models are typically built using multiple linear regression (MLR), which correlates molecular descriptors with biological activity. researchgate.net

For example, a QSAR analysis of 13 benzothiazole derivatives as antimalarial compounds resulted in a highly significant equation based on electronic descriptors such as atomic net charges, dipole moment, and molecular orbital energies (E-HOMO and E-LUMO). semanticscholar.orgxjournals.com The resulting model showed a high correlation coefficient (r = 0.994), indicating excellent predictive power. semanticscholar.org Another study on halogen- and amidino-substituted benzothiazoles developed a QSAR model for antiproliferative activity that identified the importance of descriptors related to the spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com

The statistical quality of these models is assessed using parameters like the correlation coefficient (r²), cross-validation coefficient (q²), and predictive r² (pred_r²). A robust QSAR model provides a theoretical basis for the de novo design of new, more potent analogues.

The table below shows an example of descriptors used in a QSAR model for antimalarial benzothiazole derivatives.

| Descriptor Type | Specific Descriptor | Correlation with Activity |

| Electronic | Atomic Net Charge (qC4, qC5, qC6) | Positive |

| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Negative |

| Electronic | E-HOMO (Energy of Highest Unoccupied Molecular Orbital) | Negative |

| Steric/Electronic | Polarizability (α) | Negative |

Data derived from a study on antimalarial benzothiazoles. semanticscholar.org

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. For benzothiazole analogues, this approach helps to define the key structural motifs required for interaction with a specific biological target.

Studies on various benzothiazole derivatives have identified several recurring pharmacophoric features. For instance, a 3D-QSAR and pharmacophore identification study on benzothiazole derivatives as potential p56lck inhibitors established a five-site model. This model included two hydrogen bond donors and three aromatic rings as crucial features for activity. researchgate.net Another study targeting α-glucosidase inhibitors identified a pharmacophore with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net

These models reveal that features such as hydrogen bonding capabilities, hydrophobic regions, and the presence of aromatic rings are often essential for the biological activity of benzothiazole derivatives. For analogues of 5-Methoxy-2-propan-2-yl-1,3-benzothiazole, the methoxy group could act as a hydrogen bond acceptor, while the isopropyl group and the benzothiazole core itself would contribute to hydrophobic and aromatic interactions, respectively. These features are critical for designing new ligands with higher biological activity. researchgate.net

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other. wikipedia.org

In the context of benzothiazole derivatives, the introduction of a chiral center can lead to stereoisomers with distinct biological activities. A notable example is a study on the synthesis and in vitro anticancer evaluation of 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole and its fluorinated analogue. nih.gov In this research, the specific stereochemistry of the substituent at the 2-position was crucial for the observed antiproliferative effects against pancreatic cancer cells. nih.gov

The synthesis of these compounds was stereoselective, resulting in a specific arrangement of the atoms at the chiral centers of the cyclopentene (B43876) ring. This stereochemical control is vital as different stereoisomers could potentially have different binding affinities for the target molecule, leading to variations in efficacy or even different biological effects altogether. While the specific compound this compound does not inherently possess a chiral center, the principle of stereochemistry becomes highly relevant when more complex, chiral substituents are introduced at the 2-position or other positions on the benzothiazole ring.

The differential activity of enantiomers is a well-established principle in pharmacology. nih.gov For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). nih.gov Therefore, the stereoselective synthesis and testing of individual enantiomers of chiral benzothiazole derivatives are critical steps in the drug discovery and development process to identify the most potent and safest therapeutic candidate.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the preclinical biological investigations of the chemical compound “this compound” to generate the detailed article as requested.

The provided outline requires in-depth research findings, including data on its evaluation in specific cancer cell lines, its effects on cell cycle and apoptosis, DNA binding studies, and its antimicrobial efficacy against various bacterial strains, including Mycobacterium tuberculosis.

Searches for this specific compound (including by its CAS Number 18641-62-8) did not yield published studies detailing these biological activities. The available research focuses on the broader class of benzothiazole derivatives, where different substitutions on the benzothiazole ring result in widely varying biological effects. While some studies on other benzothiazole analogues investigate antiproliferative and antimicrobial properties, this information cannot be attributed to "this compound" without direct experimental evidence.

Therefore, to ensure scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on "this compound," it is not possible to construct the requested article. Generating content for the specified outline would require fabricating data or incorrectly assigning findings from related but distinct compounds, which would be scientifically unsound.

Preclinical Biological Investigations of Benzothiazole Derivatives in in Vitro and in Vivo Models

Antimicrobial Activities

Antifungal Activity

The benzothiazole (B30560) nucleus is a key structural motif in the development of new antifungal agents. Studies have demonstrated the efficacy of its derivatives against various fungal pathogens, including species of Aspergillus, Candida, and plant-pathogenic fungi.

Research into methoxy-substituted benzothiazole derivatives has identified compounds with notable activity against Aspergillus niger. researchgate.net In one study, a series of newly synthesized derivatives were screened, with compounds designated K-05 and K-06 showing potent antifungal effects, while others like K-01 and K-03 exhibited moderate inhibitory activity at concentrations of 50µg/ml and 100µg/ml when compared to the standard drug, griseofulvin. researchgate.net

Furthermore, the core benzothiazole structure itself has been identified as a potent antifungal agent. One investigation isolated benzothiazole from the medicinal mushroom Ganoderma lucidum and demonstrated its effectiveness against the mango anthracnose pathogen, Colletotrichum gloeosporioides. nih.gov The compound completely inhibited mycelial growth at a concentration of 50 ppm and showed 50% inhibition at a minimal inhibitory concentration (MIC) of 1 ppm. nih.gov Another well-known derivative, 2-thiocyanomethylthio-benzothiazole (TCMTB-60), is utilized as a commercial fungicide. nih.gov

| Compound/Derivative | Fungal Strain | Finding | Concentration |

|---|---|---|---|

| Methoxy-substituted benzothiazoles (K-05, K-06) | Aspergillus niger | Potent antifungal activity | 50µg/ml and 100µg/ml |

| Methoxy-substituted benzothiazoles (K-01, K-03) | Aspergillus niger | Moderate inhibitory activity | 50µg/ml and 100µg/ml |

| Benzothiazole | Colletotrichum gloeosporioides | Complete mycelial growth inhibition | 50 ppm |

| Benzothiazole | Colletotrichum gloeosporioides | 50% mycelial inhibition (MIC) | 1 ppm |

Anti-inflammatory and Analgesic Research

Benzothiazole derivatives have emerged as promising candidates for the development of new anti-inflammatory and analgesic drugs. researchgate.net In vivo studies have confirmed the potential of these compounds to reduce inflammation and alleviate pain, often with efficacy comparable to established medications.

One study synthesized and evaluated a series of twelve new benzothiazole derivatives for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. nih.govresearchgate.net Among these, compound 17c demonstrated significant inhibition of edema at 72%, 76%, and 80% after 1, 2, and 3 hours, respectively. nih.govresearchgate.net Similarly, compound 17i showed inhibition of 64%, 73%, and 78% over the same time points. nih.govresearchgate.net

The same study also investigated the analgesic properties of these compounds. nih.govresearchgate.net The effective dose (ED50) required to produce an analgesic effect was determined for several derivatives. Compounds 17c , 17g , and 17i displayed potent analgesic activity, with ED50 values comparable to the standard drug celecoxib. nih.govresearchgate.net The ulcerogenic index, a measure of gastrointestinal side effects, for the most active compounds (17c and 17i) was found to be 0.82 and 0.89, respectively, which was comparable to celecoxib's index of 0.92. nih.govresearchgate.net Further research has highlighted that alkoxy-benzothiazole derivatives can exhibit high selectivity for COX-2 inhibition, a key target in anti-inflammatory therapy. jchemrev.com

| Compound | Activity Type | Model/Test | Result |

|---|---|---|---|

| 17c | Anti-inflammatory | Carrageenan-induced rat paw edema | 72% (1h), 76% (2h), 80% (3h) inhibition |

| 17i | Anti-inflammatory | Carrageenan-induced rat paw edema | 64% (1h), 73% (2h), 78% (3h) inhibition |

| 17c | Analgesic | ED50 (µM/kg) | 96 (0.5h), 102 (1h), 89 (2h) |

| 17g | Analgesic | ED50 (µM/kg) | 127 (0.5h), 134 (1h), 156 (2h) |

| 17i | Analgesic | ED50 (µM/kg) | 84 (0.5h), 72 (1h), 69 (2h) |

Anticonvulsant Properties

The benzothiazole scaffold is considered a valuable pharmacophore in the search for novel anticonvulsant agents. researchgate.net A variety of derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govnih.gov

In one study, a series of N-(6-substituted-1,3-benzothiazol-2-yl)-4-(substituted) benzenesulfonamide (B165840) derivatives were investigated. One compound in this series demonstrated significant anticonvulsant activity in the MES test with an ED50 value of 40.96 mg/kg and in the scPTZ screen with an ED50 of 85.16 mg/kg. nih.gov The compound showed a rapid onset and prolonged duration of action. nih.gov

Another investigation focused on a series of 2-[4-methoxy-3-(5-substituted phenyl- researchgate.netnih.govanadolu.edu.troxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles. nih.gov These hybrid molecules, which combine the benzothiazole and oxadiazole rings, were also studied for their anticonvulsant potential using the MES and scPTZ models. nih.gov The presence of both the endocyclic sulfur and nitrogen atoms in the benzothiazole nucleus is considered essential for its anticonvulsant activity. nih.gov

| Compound Series | Seizure Model | Result (ED50) |

|---|---|---|

| N-(6-substituted-1,3-benzothiazol-2-yl) benzenesulfonamide derivative | Maximal Electroshock (MES) | 40.96 mg/kg |

| N-(6-substituted-1,3-benzothiazol-2-yl) benzenesulfonamide derivative | Subcutaneous Pentylenetetrazol (scPTZ) | 85.16 mg/kg |

Other Biological Activities under Investigation

Beyond the aforementioned areas, the versatility of the benzothiazole scaffold has led to its investigation in a multitude of other therapeutic contexts, including enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies (e.g., PARP enzymes, Carbonic Anhydrase, α-amylase)

Benzothiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease. A notable area of research is the inhibition of poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair and are targets in cancer therapy. A study identified a nih.govnih.govanadolu.edu.trtriazolo[3,4-b]benzothiazole (TBT) scaffold as a novel chemotype capable of inhibiting different PARP family members. acs.org Specifically, the compound 5-Methoxy nih.govnih.govanadolu.edu.trtriazolo[3,4-b] researchgate.netnih.govbenzothiazole was synthesized and evaluated as part of this class. acs.org The unsubstituted parent compound of this series showed IC50 values in the low micromolar range against PARP2, TNKS2, PARP14, and PARP15. acs.org

Additionally, benzothiazole-6-sulphonamides have been reported to act as inhibitors of human carbonic anhydrase isoforms, enzymes that are targets for diuretics and treatments for glaucoma. nih.gov Other research has focused on enzymes relevant to neurodegenerative diseases. A series of benzothiazoles, including derivatives with a 5-methoxy benzothiazole substructure, were designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of Alzheimer's disease. nih.govanadolu.edu.tr Several of these compounds displayed significant inhibitory activity with IC50 values in the nanomolar range. nih.govanadolu.edu.tr

| Compound/Derivative | Target Enzyme | Result (IC50) |

|---|---|---|

| nih.govnih.govanadolu.edu.trtriazolo[3,4-b]benzothiazole (Parent Compound) | PARP2, TNKS2, PARP14, PARP15 | 1.2–5.3 µM |

| Compound 4f (Benzothiazole derivative) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM |

| Compound 4f (Benzothiazole derivative) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM |

| Compound 4m (Benzothiazole derivative) | Acetylcholinesterase (AChE) | 27.8 ± 1.0 nM |

Receptor Ligand Binding and Functional Assays (e.g., Dopamine (B1211576) D4 receptor)

The benzothiazole structure is present in molecules that interact with critical neurotransmitter receptors. For instance, Pramipexole, a well-known benzothiazole derivative, is a dopamine agonist with high affinity for the D2 subfamily of dopamine receptors and is used in the treatment of Parkinson's disease. nih.gov This demonstrates the scaffold's ability to be incorporated into potent and selective receptor ligands.

While specific studies on 5-Methoxy-2-propan-2-yl-1,3-benzothiazole binding to dopamine receptors were not prominently found, research on related structures highlights the potential of this chemical class. For example, a series of benzamide (B126) homologues were synthesized and evaluated for their affinity for the 5-HT-3 receptor, a target for antiemetic drugs. nih.gov Their binding affinities were determined by their ability to displace a selective radioligand in rat brain homogenates. One of the most potent compounds, a 5-chloro-2-methoxybenzamide (B2460377) derivative, displayed a high affinity with a Ki value of 0.08 nM, indicating a strong interaction with the receptor. nih.gov

Molecular Mechanisms of Action and Target Identification for Benzothiazole Derivatives

Investigation of Cellular and Molecular Targets

No studies have been published that identify the specific cellular or molecular targets of 5-Methoxy-2-propan-2-yl-1,3-benzothiazole. Research on other benzothiazole (B30560) derivatives has identified a wide range of targets, including enzymes such as α-amylase, α-glucosidase, and various kinases like VEGFR-2 and BRAF, as well as structural proteins like tubulin. However, it is not possible to assert that this compound interacts with any of these targets without experimental validation.

Ligand-Target Binding Interactions

There is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that describes the binding interactions between this compound and any biological target. Studies on other benzothiazoles have revealed various binding modes, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which are highly dependent on the specific ligand and target.

Signaling Pathway Modulation

The effect of this compound on any intracellular signaling pathway is currently unknown. While other benzothiazole compounds have been shown to modulate pathways involved in cell proliferation, apoptosis, and inflammation, the specific impact of this compound remains uninvestigated.

Insights from Multi-Omics Approaches in Mechanistic Studies

No multi-omics studies, such as genomics, proteomics, or metabolomics, have been conducted to elucidate the mechanism of action of this compound. Such studies are powerful tools for generating hypotheses about a compound's mechanism of action by providing a global view of its effects on cellular processes. The absence of such data for this specific compound means that its broader cellular impact is yet to be explored.

Drug Discovery and Development Perspectives for Benzothiazole Compounds

Benzothiazoles as Lead Compounds and Scaffold Exploration

The benzothiazole (B30560) ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. jocpr.combenthamscience.com This designation stems from its recurring presence in a multitude of natural and synthetic molecules that exhibit a wide array of pharmacological activities. benthamscience.com As a versatile and unique structural motif, benzothiazole serves as an excellent starting point for the design of novel therapeutic agents. jocpr.com Its derivatives have been extensively investigated and have shown significant potential across numerous disease areas, including roles as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. benthamscience.comnih.govkuleuven.be

The exploration of the benzothiazole scaffold is driven by its ability to interact with various biological targets through diverse mechanisms. Benzothiazole-based compounds have been identified as inhibitors of critical enzymes involved in bacterial cell division, DNA replication, and essential biosynthetic pathways. nih.gov The inherent physicochemical properties of the scaffold, combined with the synthetic accessibility that allows for substitution at multiple positions, make it an attractive core for building libraries of compounds for lead discovery programs. jocpr.com For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be particularly important for modulating biological activity. benthamscience.com This structural versatility allows medicinal chemists to systematically modify the scaffold to optimize interactions with a specific target, thereby enhancing potency and selectivity. The development of compounds like the DNA gyrase inhibitor 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid highlights the success of using this scaffold to generate potent drug candidates. acs.org

Strategies for Optimizing Potency and Selectivity

Once a benzothiazole-based lead compound is identified, the subsequent phase of drug discovery focuses on optimizing its pharmacological profile, primarily its potency against the intended target and its selectivity over other related targets to minimize potential off-target effects. This is achieved through systematic structure-activity relationship (SAR) studies, where modifications are made to the lead molecule and the resulting changes in activity are measured.

For the benzothiazole scaffold, SAR exploration has yielded several key insights. The potency and selectivity of these compounds can be finely tuned by altering the nature and position of substituents on both the benzene and thiazole rings.

Substitution at the 2-position: This position is frequently modified to introduce groups that can form key interactions with the biological target. For example, in the development of PI3Kβ inhibitors, introducing a morpholine (B109124) group at the 2-position of the benzothiazole core was found to be critical for potent inhibitory activity. nih.gov Similarly, for Hsp90 inhibitors, a cationic center at this position was deemed obligatory for activity. mdpi.com

Substitution at the 6-position: The electronic and steric properties of substituents at this position can significantly influence activity. In a series of antimitotic agents, a 6-methoxy group was found to be favorable for potency. nih.gov SAR studies on Hsp90 inhibitors revealed that introducing various para-substituted phenyl rings at the 6-position modulated antiproliferative activity, with a para-chlorophenyl group showing promising results. mdpi.com

Linker Modification: In many benzothiazole-based inhibitors, a linker connects the core scaffold to another pharmacophoric group. The composition and length of this linker are crucial. Studies on selective MAO-B inhibitors showed that a hydrazone moiety (-NHN=CH-) served as an effective linker between the benzothiazole core and a heteroaromatic ring system, contributing significantly to potency and selectivity. mdpi.com

These optimization strategies are often guided by computational methods, such as molecular docking, which can predict how a modified compound will bind to its target. nih.govmdpi.com For example, docking studies of DNA gyrase inhibitors revealed that the benzothiazole scaffold forms a cation-π stacking interaction with an arginine residue (Arg76) in the enzyme's active site, an interaction crucial for its inhibitory effect. acs.org By systematically applying these strategies, researchers can rationally design next-generation compounds with improved therapeutic potential.

| Target | Scaffold Position | Favorable Substituent/Modification | Observed Effect |

| PI3Kβ | 2-position | Morpholine group | Essential for high inhibitory activity nih.gov |

| Tubulin | 6-position | Methoxy (B1213986) group | Contributes to optimal antiproliferative potency nih.gov |

| MAO-B | Linker | Hydrazone moiety | Provides potent and selective inhibition mdpi.com |

| DNA Gyrase | 4-position | Benzyloxy substituent | Leads to potent enzyme inhibition acs.org |

| Hsp90 | 6-position | para-chlorophenyl | Showed promising antiproliferative activity mdpi.com |

Preclinical ADME Considerations (Absorption, Distribution, Metabolism, Excretion) in Research

In preclinical drug development, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is as critical as determining its potency. A compound with excellent activity in vitro may fail in vivo if it cannot reach its target in sufficient concentrations or is too rapidly cleared from the body. Therefore, early ADME profiling is essential. For the benzothiazole class of compounds, several in vitro studies have highlighted key ADME characteristics that require careful consideration during the optimization process. researchgate.nettandfonline.comnih.gov

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily located in the liver. springernature.com This property is a key determinant of a drug's half-life and oral bioavailability. nuvisan.com The most common method for assessing this is the liver microsomal stability assay, which utilizes subcellular fractions (microsomes) containing the cytochrome P450 (CYP450) enzymes responsible for the majority of oxidative drug metabolism. youtube.com

In these assays, the test compound is incubated with liver microsomes (from humans or preclinical species like rats and mice) and the rate of its disappearance is monitored over time. youtube.com The results are often expressed as the compound's half-life (t½) or its intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug. nuvisan.com Studies on various benzothiazole derivatives have shown that they can possess moderate to good metabolic stability. researchgate.nettandfonline.com However, SAR studies have also revealed that small structural changes can impact stability; for instance, the addition of trifluoromethyl groups to a benzothiazole analog did not improve its stability in liver microsomes as might have been expected. nih.govnih.gov Therefore, metabolic stability assays are a crucial tool used iteratively during lead optimization to select for compounds with a favorable pharmacokinetic profile.

For a drug to be effective, particularly if administered orally, it must be able to cross biological membranes to be absorbed from the gastrointestinal tract into the bloodstream. Membrane permeability is typically assessed using two complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

PAMPA provides a measure of passive diffusion, where a compound crosses an artificial lipid membrane without the involvement of transporters. frontiersin.org It is a high-throughput, cost-effective method used in early discovery to quickly screen compounds. nih.gov The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to resemble the epithelial lining of the small intestine. enamine.net This model is more complex and physiologically relevant than PAMPA because it not only measures passive permeability but also accounts for the effects of active transport and efflux pumps, which can significantly impact a drug's net absorption. nih.govenamine.net Research on bioactive benzothiazole compounds has indicated that some derivatives are characterized by low permeability, which could present a challenge for oral absorption. researchgate.nettandfonline.com Combining data from PAMPA and Caco-2 assays can help researchers understand the primary mechanism of permeation and identify whether a compound is a substrate for efflux pumps. nih.gov

Once a drug enters the systemic circulation, it can bind to plasma proteins, most notably albumin. youtube.com According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body. youtube.com Therefore, determining the extent of plasma protein binding (PPB) is critical for interpreting pharmacokinetic and pharmacodynamic data.

Formulation Research for Preclinical Studies

The primary goal of formulation research in the preclinical stage is to develop a delivery system that ensures adequate and consistent drug exposure in animal models for pharmacokinetic, efficacy, and toxicology studies. bohrium.com Many new chemical entities, including those with aromatic heterocyclic scaffolds like benzothiazole, often exhibit poor aqueous solubility. bohrium.comwuxiapptec.com This presents a significant challenge, as insufficient dissolution can lead to poor absorption and low bioavailability, potentially masking the true in vivo activity of a promising compound. bohrium.com

To overcome these solubility issues, various formulation strategies are employed. The choice of strategy depends on the physicochemical properties of the compound and the intended route of administration (e.g., oral, intravenous, subcutaneous). nih.govresearchgate.net

Common approaches include:

Solution Formulations: For initial studies, creating a solution is often preferred as the drug is presented in a fully solubilized state, ready for absorption. researchgate.net This is frequently achieved using co-solvent systems (e.g., mixtures of water with polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or DMSO) or by adding surfactants like Tween® 80 to enhance solubility. wuxiapptec.comresearchgate.net

Suspensions: If a stable solution cannot be achieved at the required concentration, a suspension may be developed. This involves dispersing fine particles of the drug in a liquid vehicle. Reducing the particle size of the drug (micronization or nanosizing) can increase the surface area for dissolution and improve absorption. wuxiapptec.com

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as solutions in oil (e.g., sunflower oil for subcutaneous injection) or self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral bioavailability by facilitating dissolution and absorption through lymphatic pathways. wuxiapptec.comnih.gov

These formulation strategies are crucial for enabling the accurate evaluation of a compound's in vivo properties and ensuring that data from preclinical studies are reliable and translatable. researchgate.net

Future Research Directions and Challenges in Benzothiazole Chemistry

Development of Novel Synthetic Routes for Complex Derivatives

A primary challenge in advancing benzothiazole-based drug discovery is the efficient synthesis of structurally complex derivatives. While traditional methods, such as the condensation of 2-aminothiophenols with carboxylic acids or aldehydes, remain fundamental, the future lies in developing more sophisticated and sustainable synthetic strategies. mdpi.comekb.eg

Key areas of future development include:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. nih.gov Future routes will likely focus on using non-toxic solvents, reducing energy consumption, and employing catalysts that can be recycled. mdpi.com Methodologies like microwave-assisted synthesis and one-pot multicomponent reactions are being explored to increase efficiency and reduce waste. nih.gov

Combinatorial Synthesis: To rapidly generate large libraries of derivatives for high-throughput screening, combinatorial techniques are essential. These methods allow for the systematic modification of the benzothiazole (B30560) core, such as at the 2-position occupied by the propan-2-yl group or on the benzene (B151609) ring where the methoxy (B1213986) group is located in the target compound. sci-hub.red

Advanced Catalysis: The use of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, can provide higher yields and selectivity for complex reactions. These catalysts can facilitate challenging transformations, enabling the creation of derivatives with precisely controlled stereochemistry and functionality.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Applying flow chemistry to benzothiazole synthesis could streamline the production of complex molecules and allow for the integration of real-time reaction monitoring and optimization.

These advanced synthetic methods are crucial for creating novel analogues of 5-Methoxy-2-propan-2-yl-1,3-benzothiazole with enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.com

Application of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For the benzothiazole scaffold, these methods offer a pathway to accelerate the discovery process and reduce reliance on costly and time-consuming laboratory synthesis and screening.

Future applications in this area will focus on:

De Novo Design: Algorithms can now design novel molecules from scratch based on the three-dimensional structure of a biological target. This approach could be used to generate entirely new benzothiazole derivatives tailored to fit the active site of a specific enzyme or receptor with high affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.net By analyzing existing data on benzothiazole derivatives, researchers can build predictive models to guide the design of new compounds, like modifications to this compound, with potentially greater efficacy. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques predict how a molecule binds to a target protein and assess the stability of the resulting complex. nih.govtandfonline.com Such simulations can provide detailed insights into the binding mode of benzothiazole derivatives, helping to explain their mechanism of action and guiding the optimization of their structure to improve interactions with the target. mdpi.comnih.gov For example, docking studies can reveal how the methoxy and propan-2-yl groups of the target compound contribute to binding within a specific protein pocket.

| Research Direction | Key Computational Techniques | Potential Outcome for Benzothiazole Derivatives |

| Lead Identification | Virtual Screening, De Novo Design | Discovery of novel benzothiazole scaffolds with desired activity. |

| Lead Optimization | QSAR, Molecular Docking | Enhancement of potency and selectivity; reduction of off-target effects. |

| Mechanism Elucidation | Molecular Dynamics Simulations | Understanding of binding interactions and resistance mechanisms at the atomic level. |

Elucidation of Underexplored Biological Activities and Mechanisms

Benzothiazole derivatives are well-documented for their anticancer, antimicrobial, and anti-inflammatory properties. sci-hub.rednih.govnih.gov However, the full spectrum of their biological activities remains an active area of investigation. Future research will aim to uncover novel therapeutic applications and deepen the understanding of their mechanisms of action.

Promising avenues for exploration include:

Antiviral Activity: While less explored than their antibacterial or anticancer effects, some heterocyclic compounds have shown promise as antiviral agents. jchemrev.commdpi.com Screening benzothiazole libraries, including derivatives of this compound, against a range of viruses could identify new lead compounds for treating viral infections.

Neurodegenerative Diseases: The role of oxidative stress and inflammation in diseases like Alzheimer's and Parkinson's is well-established. nih.gov Given the known antioxidant and anti-inflammatory properties of some benzothiazoles, these compounds represent attractive candidates for the development of neuroprotective agents. nih.gov

Metabolic Disorders: Research into the antidiabetic potential of benzothiazoles is an emerging field. semanticscholar.org Future studies could explore their effects on key metabolic pathways and targets, such as specific enzymes or nuclear receptors involved in glucose and lipid metabolism.

Mechanism of Action Studies: Identifying the precise molecular targets of benzothiazole derivatives is crucial for understanding their therapeutic effects and potential side effects. nih.gov Advanced techniques in chemical biology and proteomics can be employed to pinpoint the proteins that interact with compounds like this compound, thereby elucidating their mechanism of action. rsc.org

Addressing Resistance Mechanisms in Antimicrobial and Anticancer Research

A significant hurdle in the clinical application of antimicrobial and anticancer agents is the development of drug resistance. researchgate.netnih.gov As benzothiazole derivatives are developed for these indications, overcoming resistance is a critical challenge that must be addressed proactively.

Future strategies will likely involve:

Identifying Resistance Pathways: Understanding how cancer cells or microbes become resistant to benzothiazole-based drugs is the first step in combating this phenomenon. nih.govresearchgate.net This involves genetic sequencing and functional genomics to identify mutations or changes in gene expression that confer resistance.

Developing Combination Therapies: Combining a benzothiazole derivative with other drugs that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging.

Designing Novel Derivatives: New generations of benzothiazole compounds can be specifically designed to circumvent known resistance mechanisms. This might involve creating molecules that are not recognized by efflux pumps (which pump drugs out of the cell) or that can inhibit alternative biological pathways. researchgate.net

Targeting Unexploited Pathways: A key strategy to prevent resistance is to develop drugs that act on novel, unexploited molecular targets within the pathogen or cancer cell. nih.gov This reduces the chance that pre-existing resistance mechanisms will be effective.

Exploration of this compound as a Specific Probe for Biological Pathways

Beyond direct therapeutic applications, benzothiazole derivatives have significant potential as chemical tools for studying biological systems. The inherent fluorescence of many benzothiazole cores makes them particularly suitable for use as molecular probes. nih.govresearchgate.net

The specific structure of this compound could be leveraged in several ways:

Fluorescent Probes for Bioimaging: The benzothiazole nucleus can serve as a fluorophore. By conjugating it to molecules that selectively bind to specific cellular components (e.g., proteins, nucleic acids, or lipids), it can be used to visualize these components in living cells using fluorescence microscopy. researchgate.net The methoxy and propan-2-yl groups can modulate the photophysical properties (e.g., emission wavelength, quantum yield) of the probe.

Sensors for Small Molecules: The benzothiazole scaffold can be chemically modified to create "turn-on" or "turn-off" fluorescent sensors. nih.gov For example, a reactive group could be attached that is cleaved in the presence of a specific analyte, such as a reactive oxygen species (ROS) or a metal ion, leading to a change in fluorescence. nih.govresearchgate.net This would allow for the real-time detection of these species in biological samples.

Probes for Target Identification: A derivative of this compound could be functionalized with a reactive group to create an activity-based probe. Such probes can covalently bind to their protein targets, enabling the identification and isolation of these targets from complex biological mixtures, which is a powerful method for elucidating a drug's mechanism of action.

The development of this specific compound into a molecular probe could provide valuable tools for basic research and diagnostics, contributing to a deeper understanding of cellular pathways and disease processes. jchemrev.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methoxy-2-propan-2-yl-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl-containing precursors. For example, analogous benzothiazoles are synthesized by reacting 2-amino-5-methoxybenzenethiol with isopropyl ketones under reflux in ethanol or toluene, using catalytic acids (e.g., H₂SO₄) . Optimization involves varying solvents (polar vs. non-polar), temperature (80–120°C), and catalyst loading to maximize yield and purity. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : ¹H NMR (to resolve methoxy and isopropyl protons) and ¹³C NMR (to confirm carbonyl and aromatic carbons). IR spectroscopy identifies C-S (650–900 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software resolves bond lengths/angles and packing motifs. For example, related benzothiazoles show planar aromatic systems with dihedral angles <5° between substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodology :

- Substituent Variation : Synthesize analogs by replacing the methoxy or isopropyl groups with halogens, alkyl chains, or heterocycles (e.g., triazoles, thiadiazoles) to assess effects on bioactivity .

- Bioassays : Test antimicrobial (via MIC assays), anticancer (via MTT on cell lines), or enzyme inhibition (e.g., COX-2, α-glucosidase) activities. Compare results with known benzothiazoles like 5-chloro-2-phenyl-1,3-benzothiazole, which shows antitumor activity .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What computational strategies are suitable for predicting binding modes and pharmacokinetic properties?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., DNA topoisomerase II, tubulin). For example, benzothiazole derivatives exhibit π-π stacking with aromatic residues and hydrogen bonding via methoxy groups .

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. The methoxy group may enhance solubility but reduce membrane penetration .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology :

- Metabolic Profiling : Use LC-MS to identify metabolites in plasma/liver microsomes. For instance, demethylation of the methoxy group could reduce efficacy in vivo .

- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability and reduce off-target effects .

Data-Driven Challenges

Q. What analytical approaches validate purity and resolve batch-to-batch variability in synthesis?

- Methodology :

- HPLC-MS : Quantify impurities (e.g., unreacted starting materials, byproducts) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). Purity >98% is typical for pharmacological studies .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S values. Deviations >0.3% indicate incomplete purification .

Q. How do crystal packing and intermolecular interactions influence solid-state stability?

- Methodology :

- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., C-H···O, S···π). Methoxy groups often form weak hydrogen bonds, stabilizing the lattice .

- Thermogravimetry (TGA) : Assess decomposition temperatures. Related benzothiazoles show stability up to 200°C, suitable for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.